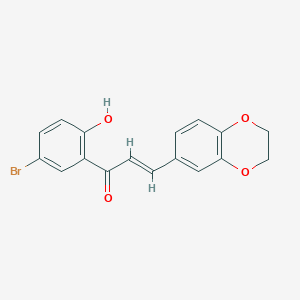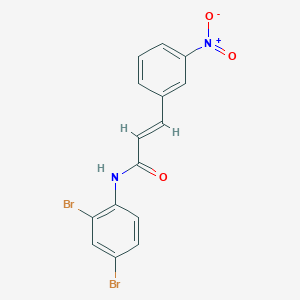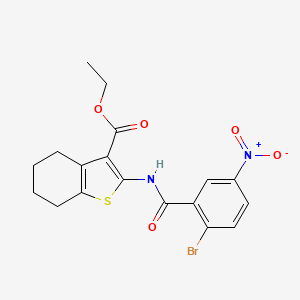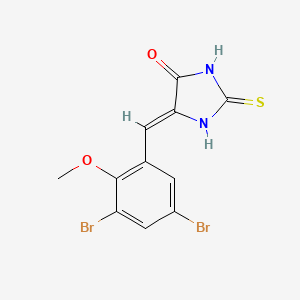![molecular formula C28H22Cl2N8O B11690269 6-[(2E)-2-{[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]methylidene}hydrazinyl]-N-(2,3-dimethylphenyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B11690269.png)
6-[(2E)-2-{[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]methylidene}hydrazinyl]-N-(2,3-dimethylphenyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[(2E)-2-({1-[(2,4-DICHLOROPHENYL)METHYL]-1H-INDOL-3-YL}METHYLIDENE)HYDRAZIN-1-YL]-N-(2,3-DIMETHYLPHENYL)-[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-AMINE is a complex organic compound that belongs to the class of heterocyclic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(2E)-2-({1-[(2,4-DICHLOROPHENYL)METHYL]-1H-INDOL-3-YL}METHYLIDENE)HYDRAZIN-1-YL]-N-(2,3-DIMETHYLPHENYL)-[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-AMINE typically involves a multi-step process:
Formation of the Indole Derivative: The initial step involves the synthesis of the indole derivative through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone.
Introduction of the Dichlorophenyl Group: The indole derivative is then reacted with 2,4-dichlorobenzyl chloride in the presence of a base to introduce the dichlorophenyl group.
Formation of the Hydrazone: The resulting compound is then treated with hydrazine hydrate to form the hydrazone.
Cyclization to Form Oxadiazole: The hydrazone undergoes cyclization with an appropriate reagent, such as phosphoryl chloride, to form the oxadiazole ring.
Final Coupling Reaction: The final step involves coupling the oxadiazole derivative with 2,3-dimethylaniline under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole and hydrazine moieties.
Reduction: Reduction reactions can occur at the oxadiazole ring and the hydrazone linkage.
Substitution: Electrophilic and nucleophilic substitution reactions can take place at the aromatic rings and the oxadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
Oxidation: Oxidized derivatives of the indole and hydrazine moieties.
Reduction: Reduced forms of the oxadiazole ring and hydrazone linkage.
Substitution: Substituted derivatives at the aromatic and oxadiazole rings.
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a ligand in coordination chemistry, facilitating various catalytic processes.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic and optical properties.
Biology and Medicine
Pharmacology: The compound’s structure suggests potential activity as an anti-inflammatory, anticancer, or antimicrobial agent. Research is ongoing to explore these possibilities.
Biochemical Probes: It can be used as a probe to study biological pathways and molecular interactions.
Industry
Chemical Sensors: The compound’s reactivity and electronic properties make it suitable for use in chemical sensors and detection devices.
Polymer Science: It can be incorporated into polymers to enhance their mechanical and thermal properties.
Mechanism of Action
The mechanism of action of 6-[(2E)-2-({1-[(2,4-DICHLOROPHENYL)METHYL]-1H-INDOL-3-YL}METHYLIDENE)HYDRAZIN-1-YL]-N-(2,3-DIMETHYLPHENYL)-[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-AMINE is likely to involve interactions with specific molecular targets such as enzymes, receptors, or nucleic acids. The compound may exert its effects through:
Inhibition of Enzymes: Binding to the active site of enzymes, thereby inhibiting their activity.
Receptor Modulation: Interacting with cell surface or intracellular receptors to modulate signaling pathways.
DNA Intercalation: Inserting itself between DNA base pairs, affecting DNA replication and transcription.
Comparison with Similar Compounds
Similar Compounds
- **6-[(2E)-2-({1-[(2,4-DICHLOROPHENYL)METHYL]-1H-INDOL-3-YL}METHYLIDENE)HYDRAZIN-1-YL]-N-(2,3-DIMETHYLPHENYL)-[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-AMINE shares similarities with other indole, hydrazine, and oxadiazole derivatives.
Examples: 6-[(2E)-2-({1-[(2,4-DICHLOROPHENYL)METHYL]-1H-INDOL-3-YL}METHYLIDENE)HYDRAZIN-1-YL]-N-(2,3-DIMETHYLPHENYL)-[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-AMINE, 6-[(2E)-2-({1-[(2,4-DICHLOROPHENYL)METHYL]-1H-INDOL-3-YL}METHYLIDENE)HYDRAZIN-1-YL]-N-(2,3-DIMETHYLPHENYL)-[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-AMINE.
Uniqueness
Structural Complexity: The combination of indole, hydrazine, and oxadiazole moieties in a single molecule is relatively rare, providing unique chemical properties.
Its diverse functional groups make it a versatile compound for various applications in chemistry, biology, and industry.
Properties
Molecular Formula |
C28H22Cl2N8O |
|---|---|
Molecular Weight |
557.4 g/mol |
IUPAC Name |
5-N-[(E)-[1-[(2,4-dichlorophenyl)methyl]indol-3-yl]methylideneamino]-6-N-(2,3-dimethylphenyl)-[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine |
InChI |
InChI=1S/C28H22Cl2N8O/c1-16-6-5-8-23(17(16)2)32-25-26(34-28-27(33-25)36-39-37-28)35-31-13-19-15-38(24-9-4-3-7-21(19)24)14-18-10-11-20(29)12-22(18)30/h3-13,15H,14H2,1-2H3,(H,32,33,36)(H,34,35,37)/b31-13+ |
InChI Key |
FGDSEJXEWBORDO-IURWMYGYSA-N |
Isomeric SMILES |
CC1=C(C(=CC=C1)NC2=NC3=NON=C3N=C2N/N=C/C4=CN(C5=CC=CC=C54)CC6=C(C=C(C=C6)Cl)Cl)C |
Canonical SMILES |
CC1=C(C(=CC=C1)NC2=NC3=NON=C3N=C2NN=CC4=CN(C5=CC=CC=C54)CC6=C(C=C(C=C6)Cl)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-(4-bromophenoxy)-5-nitrophenyl]-7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11690188.png)
![(4Z)-1-(3-chloro-4-methylphenyl)-4-[(2,5-dimethoxyphenyl)methylidene]pyrazolidine-3,5-dione](/img/structure/B11690189.png)
![5-(3-ethoxy-4-methoxyphenyl)-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B11690200.png)

![N'-[(E)-(4-fluorophenyl)methylidene]-2-(4-methoxyphenyl)acetohydrazide](/img/structure/B11690206.png)
![(2E)-3-methyl-2-[(4-methylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B11690209.png)

![N'-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]-3-methylbenzohydrazide](/img/structure/B11690226.png)
![N'-[2-(4-chloro-3,5-dimethylphenoxy)acetyl]-4-nitrobenzohydrazide](/img/structure/B11690230.png)



![(5Z)-3-[4-(diethylamino)phenyl]-5-[(4-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11690254.png)
![N'-[2-(3,5-dimethylphenoxy)acetyl]-1-benzofuran-2-carbohydrazide](/img/structure/B11690259.png)
